molecular formula C12H10N2O4 B2898812 N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396867-70-1

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2898812
CAS No.: 1396867-70-1
M. Wt: 246.222
InChI Key: MMMSTCSFAMPANO-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 1396867-70-1) is a sophisticated heterocyclic compound of significant interest in chemical and pharmaceutical research. Its molecular structure features a 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry, linked via a carboxamide bridge to a 1,2-oxazol-4-yl heteroaromatic group. This specific architecture makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The compound is offered with high purity and is immediately available for research applications. It is intended for use as a key building block in drug discovery efforts, particularly in the construction of more complex molecules targeting various disease pathways. Researchers can utilize this compound in exploration of structure-activity relationships, library synthesis for high-throughput screening, and as a core scaffold in developing enzyme inhibitors or receptor ligands. Its structural motifs are commonly found in compounds investigated for their potential interactions with the central nervous system, among other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(14-8-5-13-17-6-8)11-7-16-9-3-1-2-4-10(9)18-11/h1-6,11H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMSTCSFAMPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzodioxine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by the coupling of the oxazole derivative with a benzodioxine precursor under conditions that facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxazole or benzodioxine rings.

    Substitution: Various substitution reactions can be performed on the oxazole or benzodioxine rings to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxine moiety may enhance the compound’s binding affinity and specificity. Together, these interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in heterocyclic cores, substituents, and biological activities. Below is a comparative analysis based on evidence:

Compound Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound 2,3-dihydro-1,4-benzodioxine 1,2-Oxazol-4-yl carboxamide Not explicitly stated (potentially CNS) Likely via alkylation or Se–I exchange
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) derivatives 2,3-dihydro-1,4-benzoxazine Isopropyl, trifluorophenyl, benzothiophene Anthelmintic (heartworm treatment) Unspecified (patent)
Dihydrothiazol-2-imines 2,3-dihydro-1,3-thiazole 4-Methoxyphenyl, propenyl, bromophenyl Angiotensin II receptor antagonists Condensation of thioureas with acetophenones
Lecozotan Hydrochloride 2,3-dihydro-1,4-benzodioxin Piperazine, pyridine, cyano group 5-HT1A antagonist (Alzheimer’s treatment) Multi-step alkylation/condensation

Key Observations

Heterocyclic Core Influence :

  • The 2,3-dihydro-1,4-benzodioxine/benzoxazine core (target compound and ) provides rigidity and moderate polarity, favoring CNS activity. In contrast, the dihydrothiazole core () introduces sulfur-based electronics, enhancing angiotensin receptor binding .
  • Lecozotan ’s benzodioxin-piperazine-pyridine architecture demonstrates how peripheral substituents dictate receptor specificity (5-HT1A vs. angiotensin II) .

Substituent Effects :

  • The 1,2-oxazole group in the target compound may enhance π-stacking interactions compared to bulkier benzothiophene () or pyridine () groups.
  • Electron-withdrawing groups (e.g., trifluorophenyl in ) improve metabolic stability, whereas methoxy groups () increase lipophilicity .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for benzoxaselenines (Se–I exchange) or alkylation of carboxamides () .
  • Dihydrothiazoles () use thiourea condensations, highlighting the versatility of heterocyclic assembly .

Research Findings and Implications

  • Thermodynamic Binding : highlights the importance of substituent geometry in receptor binding, with methoxyphenyl and bromophenyl groups stabilizing ligand-receptor complexes via hydrogen bonds and van der Waals interactions . This underscores the need for precise substituent optimization in the target compound.
  • Synthetic Challenges : The introduction of the 1,2-oxazole group may require regioselective alkylation or metal-catalyzed coupling, as seen in related carboxamide syntheses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what are critical optimization parameters?

  • Methodology : The synthesis typically involves multi-step reactions:

Benzodioxine ring formation : Cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) .

Oxazole coupling : The oxazol-4-yl group is introduced via coupling reactions using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid intermediate .

  • Optimization : Key parameters include solvent choice (anhydrous DMF or THF), temperature control (0–25°C), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • HRMS for molecular weight validation.
  • Thermal analysis : DSC/TGA to assess stability and polymorphic forms .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • Enzyme assays : Test inhibition of targets like DprE1 (for anti-tubercular activity) using fluorescence-based assays .
  • Cell-based assays : Evaluate cytotoxicity (e.g., IC₅₀) against cancer cell lines (e.g., MCF-7, HT-29) via MTT assays .
  • Receptor binding : Radioligand displacement assays for orexin or adrenoceptor targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Derivatization : Modify the oxazole (e.g., substituent halogens, methyl groups) and benzodioxine rings (e.g., methoxy or chloro groups) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding moieties.
  • Data comparison : Cross-reference activity data from analogs (e.g., anti-inflammatory vs. anticancer derivatives) to isolate selectivity drivers .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Orthogonal assays : Validate enzyme inhibition results with cellular viability assays (e.g., caspase-3 activation for apoptosis confirmation) .
  • Dose-response curves : Ensure consistent potency measurements (e.g., IC₅₀ reproducibility across labs).
  • Meta-analysis : Compare results with structurally similar compounds (e.g., benzothiazole or furan derivatives) to identify confounding factors .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and hERG inhibition .
  • MD simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites .
  • Toxicity profiling : Compare with known toxicophores (e.g., nitro groups) and use Tox21 databases for risk assessment .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Co-crystallization : Add co-solvents (e.g., PEG 4000) or co-formers (e.g., nicotinamide) to stabilize crystal lattices .
  • Temperature gradients : Screen crystallization conditions at 4°C, 25°C, and 37°C to identify optimal nucleation conditions.
  • Synchrotron radiation : Use high-brilliance X-ray sources (e.g., Diamond Light Source) to resolve weak diffraction patterns .

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